3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency, making it a popular choice for the preparation of pyrazolopyridine derivatives. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to the inhibition of cell growth and survival .
Comparison with Similar Compounds
3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique among pyrazolopyridine derivatives due to its specific substitution pattern. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.
5-amino-1H-pyrazolo[3,4-b]pyridine:
These comparisons highlight the unique features of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-7-5(6(8)11-12)2-4(9)3-10-7/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQFIDWZIHADDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)N)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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